molecular formula C9H6O B12601974 Nona-1,6-diene-3,8-diyn-5-one CAS No. 881038-11-5

Nona-1,6-diene-3,8-diyn-5-one

Cat. No.: B12601974
CAS No.: 881038-11-5
M. Wt: 130.14 g/mol
InChI Key: RLTMZYHMKCWYEU-UHFFFAOYSA-N
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Description

Nona-1,6-diene-3,8-diyn-5-one is an organic compound with the molecular formula C9H8O It is characterized by the presence of two double bonds and two triple bonds within its nine-carbon chain, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nona-1,6-diene-3,8-diyn-5-one typically involves multi-step organic reactions. One common method is the coupling of appropriate alkyne and alkene precursors under specific conditions. For example, a palladium-catalyzed cross-coupling reaction can be employed to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Nona-1,6-diene-3,8-diyn-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, leading to a variety of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.

Scientific Research Applications

Nona-1,6-diene-3,8-diyn-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-cancer properties, is ongoing.

    Industry: It may be utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Nona-1,6-diene-3,8-diyn-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. This can lead to changes in cellular processes and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Nona-1,8-diyne: This compound has a similar carbon chain but lacks the double bonds and ketone group present in Nona-1,6-diene-3,8-diyn-5-one.

    Nona-3,6-diyn-1-ol: This compound contains a hydroxyl group instead of a ketone group and has a different arrangement of double and triple bonds.

Uniqueness

This compound is unique due to its combination of double bonds, triple bonds, and a ketone functional group within a single molecule

Properties

CAS No.

881038-11-5

Molecular Formula

C9H6O

Molecular Weight

130.14 g/mol

IUPAC Name

nona-1,6-dien-3,8-diyn-5-one

InChI

InChI=1S/C9H6O/c1-3-5-7-9(10)8-6-4-2/h1,4-5,7H,2H2

InChI Key

RLTMZYHMKCWYEU-UHFFFAOYSA-N

Canonical SMILES

C=CC#CC(=O)C=CC#C

Origin of Product

United States

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